molecular formula C18H21ClN4O2 B11032211 Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B11032211
M. Wt: 360.8 g/mol
InChI Key: RZLWWJSMAUZEPX-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multiple steps. One common method involves the reaction of ethyl piperazine with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form 4-aniline. The final product is obtained by reacting this intermediate with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate .

Chemical Reactions Analysis

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Cetirizine ethyl ester dihydrochloride: This compound shares a similar piperazine structure and is used as an antihistamine.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits antibacterial activity. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H21ClN4O2/c1-3-25-17(24)16-12-20-18(21-13(16)2)23-10-8-22(9-11-23)15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3

InChI Key

RZLWWJSMAUZEPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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